Cyclohex-2-en-1-yl 4-methoxybenzoate
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Overview
Description
Cyclohex-2-en-1-yl 4-methoxybenzoate is an organic compound with the molecular formula C14H16O3. It is a derivative of cyclohexene and benzoic acid, featuring a cyclohexenyl group attached to a methoxybenzoate moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohex-2-en-1-yl 4-methoxybenzoate can be synthesized through esterification reactions. One common method involves the reaction of cyclohex-2-en-1-ol with 4-methoxybenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs under reflux conditions in an organic solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
Cyclohex-2-en-1-yl 4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Cyclohex-2-en-1-one and 4-methoxybenzoic acid.
Reduction: Cyclohex-2-en-1-yl 4-methoxybenzyl alcohol.
Substitution: Various this compound derivatives.
Scientific Research Applications
Cyclohex-2-en-1-yl 4-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of cyclohex-2-en-1-yl 4-methoxybenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release cyclohex-2-en-1-ol and 4-methoxybenzoic acid, which may further participate in biological pathways. The compound’s reactivity is influenced by the electronic effects of the methoxy and cyclohexenyl groups, which can modulate its interactions with enzymes and receptors.
Comparison with Similar Compounds
Cyclohex-2-en-1-yl 4-methoxybenzoate can be compared with other similar compounds such as:
Cyclohex-2-en-1-yl benzoate: Lacks the methoxy group, resulting in different reactivity and applications.
Cyclohex-2-en-1-yl 4-hydroxybenzoate: Contains a hydroxyl group instead of a methoxy group, affecting its solubility and reactivity.
Cyclohex-2-en-1-yl 4-nitrobenzoate: The presence of a nitro group significantly alters its electronic properties and reactivity.
Properties
CAS No. |
103437-98-5 |
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Molecular Formula |
C14H16O3 |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
cyclohex-2-en-1-yl 4-methoxybenzoate |
InChI |
InChI=1S/C14H16O3/c1-16-12-9-7-11(8-10-12)14(15)17-13-5-3-2-4-6-13/h3,5,7-10,13H,2,4,6H2,1H3 |
InChI Key |
IUFYTQASIFNALG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2CCCC=C2 |
Origin of Product |
United States |
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